molecular formula C21H19F2N3O B2695623 (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359394-83-4

(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2695623
CAS No.: 1359394-83-4
M. Wt: 367.4
InChI Key: UKWKWDXPOSTSTB-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential

Preparation Methods

The synthesis of (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that also has potential anticancer properties.

    Quinoline: A basic structure that serves as a precursor for many biologically active compounds.

    Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and pyrrolidine groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

[6-fluoro-4-(4-fluoro-2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c1-13-10-14(22)4-6-18(13)25-20-16-11-15(23)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKWDXPOSTSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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